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Compound of Interest

Compound Name: 4-ACETYL-7-AZAINDOLE

Cat. No.: B1526744

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal
chemistry, recognized as a "privileged structure" for its frequent appearance in biologically
active compounds.[1][2] Its structural similarity to purines and indoles allows it to function as a
bioisostere, effectively mimicking these endogenous molecules to interact with a wide array of
biological targets.[3][4] A key feature of the 7-azaindole core is its ability to act as both a
hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7), enabling a
powerful bidentate binding interaction with the hinge region of many protein kinases.[5] This
property has cemented its role in the development of numerous kinase inhibitors, including the
FDA-approved B-Raf inhibitor, vemurafenib.[5]

This guide focuses on a specific, strategically functionalized derivative: 4-acetyl-7-azaindole.
The introduction of an acetyl group at the C4 position of the pyridine ring offers a unique handle
for synthetic elaboration and modulates the electronic properties of the core structure. For
researchers and drug development professionals, understanding the chemical properties,
structure, and synthetic accessibility of 4-acetyl-7-azaindole is critical for leveraging its
potential in designing next-generation therapeutics.

Chemical Structure and Physicochemical Properties

4-Acetyl-7-azaindole is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine bicyclic
system with an acetyl substituent at the 4-position. The presence of the electron-withdrawing
acetyl group and the pyridine nitrogen significantly influences the molecule's reactivity and
physical properties.
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4-Acetyl-7-azaindole Structure
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Caption: Chemical structure of 4-acetyl-7-azaindole.

The structure consists of a fused five-membered pyrrole ring and a six-membered pyridine ring.
The acetyl group is attached to the carbon atom adjacent to the bridgehead carbon on the
pyridine ring.

Table 1: Physicochemical Properties of 4-Acetyl-7-azaindole

Property Value Source
CAS Number 915415-16-6

Molecular Formula CoHsN20

InChi Key LREYCLZAMNJBSI-

UHFFFAOYSA-N

) Pale-yellow to Yellow-brown
Physical Form

Solid
) >97% (typical commercial
Purity
grade)
Storage Temp. Room Temperature

Spectroscopic Profile (Predicted)

Detailed experimental spectra for 4-acetyl-7-azaindole are not widely published. However, a
robust spectroscopic profile can be predicted based on the known spectra of the 7-azaindole
parent and the influence of an acetyl substituent on aromatic systems.[6]
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Table 2: Predicted *H NMR Spectroscopic Data (in CDCls, 400 MHz)

Chemical Shift (5,
ppm)

Multiplicity

Assignment

Rationale

~11.0-12.0

brs

N1-H

The pyrrole N-H
proton is acidic and

often broad.

~8.4-8.6

The proton ortho to
the pyridine nitrogen
(N7) is significantly
deshielded.

~7.8-8.0

H-5

Coupled to H-6.
Deshielded by the

adjacent acetyl group.

~7.6-7.8

H-2

Pyrrole proton
adjacent to the

nitrogen.

~6.8-7.0

Pyrrole proton

coupled to H-2.

-COCHs

The methyl protons of
the acetyl group
typically appear as a

sharp singlet.

13C NMR Spectroscopy: Key predicted signals include the carbonyl carbon (~195-200 ppm),

carbons of the pyridine ring (~120-150 ppm), and carbons of the pyrrole ring (~100-130 ppm).

Infrared (IR) Spectroscopy:

e N-H Stretch: A broad peak is expected around 3100-3300 cm~1.

e C=0 Stretch: A strong, sharp absorption characteristic of the ketone carbonyl is predicted in
the range of 1670-1690 cm™1,
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e C=C/ C=N Stretches: Multiple peaks in the 1400-1600 cm~1 region corresponding to the
aromatic rings.

Synthesis of 4-Acetyl-7-azaindole

Direct Friedel-Crafts acylation of 7-azaindole typically occurs at the electron-rich C3 position of
the pyrrole ring. Therefore, synthesis of the 4-acetyl isomer requires a more nuanced strategy,
often involving the pre-functionalization of the pyridine ring.[7][8] A robust method involves
activating the 4-position via N-oxidation, followed by halogenation and a subsequent coupling
or conversion reaction.[9]

Caption: Synthetic workflow for 4-acetyl-7-azaindole.

Experimental Protocol: Synthesis via 4-Chloro-7-
azaindole

This protocol is a representative methodology based on established procedures for the
functionalization of 7-azaindoles.[1][9]

Step 1: Synthesis of 7-Azaindole N-Oxide

Reagents & Setup: Dissolve 7-azaindole (1.0 eq) in glacial acetic acid in a round-bottom
flask equipped with a magnetic stirrer and a reflux condenser.

o Oxidation: Slowly add hydrogen peroxide (30% ag. solution, ~1.5 eq) to the stirring solution.
The addition should be controlled to manage the exothermic reaction.

e Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide intermediate is
crucial as it withdraws electron density from the C4 position, making it electrophilic and
prone to substitution.

o Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated
solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold
water, and dry under vacuum.
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Step 2: Synthesis of 4-Chloro-7-azaindole

* Reagents & Setup: Place the dried 7-azaindole N-oxide (1.0 eq) in a flask under an inert
atmosphere (e.g., nitrogen or argon). Add phosphorus oxychloride (POClIs, ~5-10 eq) as both
the reagent and solvent.

e Chlorination: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor by TLC
until the starting material is consumed.

o Causality: POCIs is a powerful chlorinating and dehydrating agent. It reacts with the N-
oxide to introduce a chlorine atom at the C4 position.

o Workup: Cool the reaction mixture and very slowly quench it by pouring it onto crushed ice.
This step is highly exothermic and must be done with extreme caution in a fume hood.
Neutralize the acidic solution with a base (e.g., NaOH or NH4OH) until the product
precipitates.

 Purification: Extract the product with an organic solvent (e.g., ethyl acetate or
dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Step 3: Synthesis of 4-Acetyl-7-azaindole

e Reagents & Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent (e.g.,
toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (a Stille coupling partner, ~1.2 eq), and a
palladium catalyst such as Pd(PPhs)4 (~0.05 eq).

e Coupling Reaction: Degas the mixture and heat to reflux under an inert atmosphere for 8-12
hours.

o Causality: The palladium catalyst facilitates the Stille cross-coupling between the C4-Cl
bond and the organotin reagent. The 1-ethoxyvinyl group serves as a masked acetyl

group.

o Hydrolysis: After the coupling is complete, cool the reaction and treat with aqueous acid
(e.g., IM HCI). Stir for 1-2 hours to hydrolyze the enol ether to the ketone.
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 Purification: Neutralize the mixture, extract with an organic solvent, and purify the final
product by column chromatography to yield 4-acetyl-7-azaindole.

Applications in Research and Drug Development

The 7-azaindole scaffold is a privileged fragment for kinase inhibition, and 4-acetyl-7-
azaindole serves as a highly valuable building block in this context.[4][5]

Kinase Hinge Region

(Backbone N-H | Backbone C:O)

H-Bond| (Acceptor) H-Bond (Donor)

N7
7-Azaindole Core

N1-H

Vector for
laboration

Rl
(e.g., Acetyl at C4)

Click to download full resolution via product page
Caption: Bidentate hydrogen bonding of the 7-azaindole core.

» Kinase Inhibitor Synthesis: The acetyl group at the C4 position can serve multiple roles. It
can be a key pharmacophoric element, forming specific interactions within a kinase active
site. Alternatively, it can be a synthetic handle for further elaboration, for example, through
reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build
more complex side chains.[10]
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o Fragment-Based Drug Discovery (FBDD): 4-Acetyl-7-azaindole is an ideal fragment for
FBDD screening campaigns. Its modest complexity and molecular weight fit the "rule of
three," while the acetyl group provides a clear vector for chemical growth and optimization
once a binding hit is identified.[11]

o Modulation of Physicochemical Properties: Compared to the unsubstituted parent, the acetyl
group increases polarity and can influence solubility and cell permeability. This allows for
fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of
lead compounds.[4]

» Antiviral and Antimicrobial Research: Substituted azaindoles have shown a broad range of
biological activities beyond oncology, including potential as antiviral and antimicrobial agents.
[10][12] The 4-acetyl derivative provides a novel scaffold for exploring these therapeutic
areas.

Conclusion

4-Acetyl-7-azaindole is a strategically important heterocyclic compound that combines the
privileged 7-azaindole core with a versatile acetyl functional group. Its synthesis, while requiring
a multi-step approach to achieve the correct regiochemistry, is accessible through established
organometallic and heterocyclic chemistry principles. For scientists in drug discovery, this
molecule represents a valuable building block for constructing sophisticated kinase inhibitors
and other potential therapeutics, offering multiple avenues for synthetic elaboration and
property modulation. A thorough understanding of its chemical properties and reactivity is
essential for unlocking its full potential in the development of novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

